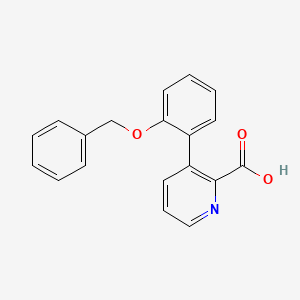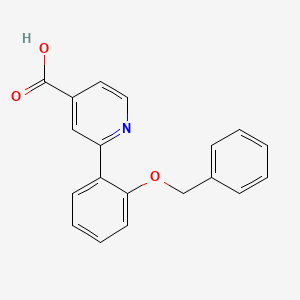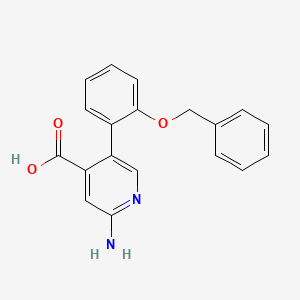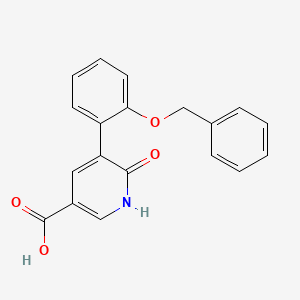
3-(2-Benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzyloxyphenyl)picolinic acid, commonly referred to as BOPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. BOPPA is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 199.24 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. BOPPA is a versatile chemical due to its ability to form coordination and hydrogen bonds, and its reactivity with other compounds.
Applications De Recherche Scientifique
BOPPA has been used extensively in scientific research applications due to its unique properties. It has been used as a ligand in coordination complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds. BOPPA has also been used in the study of the structure and reactivity of organic molecules, and as a model compound for the study of the interactions between molecules.
Mécanisme D'action
BOPPA is a versatile compound due to its ability to form coordination and hydrogen bonds. These bonds allow BOPPA to interact with other molecules, forming complex structures and facilitating reactions. BOPPA can also act as a Lewis acid, donating electrons to other molecules and participating in electron transfer reactions.
Biochemical and Physiological Effects
BOPPA has been studied for its potential biochemical and physiological effects. In animal studies, BOPPA has been shown to reduce inflammation, decrease blood pressure, and inhibit the growth of certain types of cancer cells. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BOPPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a versatile compound, with the ability to form coordination and hydrogen bonds, and to act as a Lewis acid. However, BOPPA can be difficult to handle due to its tendency to form coordination complexes and its reactivity with other compounds.
Orientations Futures
The potential applications of BOPPA are vast and varied. Further research is needed to explore its potential uses in drug design, as a catalyst in organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects. Finally, further research is needed to explore the potential of BOPPA as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
BOPPA can be synthesized through a variety of methods, including the reaction of 2-benzyloxyphenol with picolinic acid in the presence of a base. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The yield of the reaction is typically around 80-90%, and the product can be purified by recrystallization.
Propriétés
IUPAC Name |
3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-16(10-6-12-20-18)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJBDRTDYLBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














